tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H17N3O3 and a molecular weight of 239.27 g/mol . It is a pyrrolidine derivative, which is a class of organic compounds characterized by a five-membered nitrogen-containing ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Mechanism of Action
Remember to always follow safety guidelines when handling chemicals. According to the MSDS for this compound, it should be stored at room temperature and it’s important to avoid dust formation and breathing in mist, gas, or vapors . Always use personal protective equipment and ensure adequate ventilation .
Preparation Methods
The synthesis of tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate with appropriate reagents under controlled conditions . One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides, which undergo Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Reagents such as cesium carbonate, TBAI, and copper catalysts are often used in these reactions.
Scientific Research Applications
tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It is used in the production of various chemicals and materials due to its reactivity and stability.
Comparison with Similar Compounds
tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-amino-4-cyanopyrrolidine-1-carboxylate: This compound has a similar structure but differs in its functional groups, leading to different reactivity and applications.
tert-Butyl 3-aMino-3-cyanopyrrolidine-1-carboxylate: Another structurally related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and stability, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-10(2,3)17-9(16)14-5-4-11(6-12,7-14)8(13)15/h4-5,7H2,1-3H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAQOVKQLPRGEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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